molecular formula C7H17NO2 B11821818 2-[2-Hydroxypropan-2-yl(methyl)amino]propan-2-ol

2-[2-Hydroxypropan-2-yl(methyl)amino]propan-2-ol

Cat. No.: B11821818
M. Wt: 147.22 g/mol
InChI Key: ULTBQDIIVIENDH-UHFFFAOYSA-N
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Description

2-[2-Hydroxypropan-2-yl(methyl)amino]propan-2-ol is a chemical compound with the molecular formula C6H15NO2. It is an organic compound that contains both hydroxyl and amino functional groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Hydroxypropan-2-yl(methyl)amino]propan-2-ol typically involves the reaction of 2-amino-2-methylpropan-1-ol with formaldehyde and hydrogen cyanide. This reaction forms an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a steady supply of the compound and can be optimized for maximum yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[2-Hydroxypropan-2-yl(methyl)amino]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-[2-Hydroxypropan-2-yl(methyl)amino]propan-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-[2-Hydroxypropan-2-yl(methyl)amino]propan-2-ol exerts its effects involves its interaction with specific molecular targets. The hydroxyl and amino groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The compound can also participate in various metabolic pathways, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methylpropan-1-ol: Similar in structure but lacks the additional hydroxyl group.

    2-Methyl-2-propanol: Contains a hydroxyl group but lacks the amino group.

    2-Phenyl-2-propanol: Contains a phenyl group instead of the methyl group.

Uniqueness

2-[2-Hydroxypropan-2-yl(methyl)amino]propan-2-ol is unique due to the presence of both hydroxyl and amino groups, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C7H17NO2

Molecular Weight

147.22 g/mol

IUPAC Name

2-[2-hydroxypropan-2-yl(methyl)amino]propan-2-ol

InChI

InChI=1S/C7H17NO2/c1-6(2,9)8(5)7(3,4)10/h9-10H,1-5H3

InChI Key

ULTBQDIIVIENDH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(N(C)C(C)(C)O)O

Origin of Product

United States

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